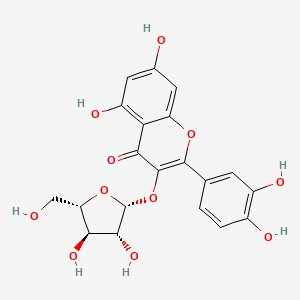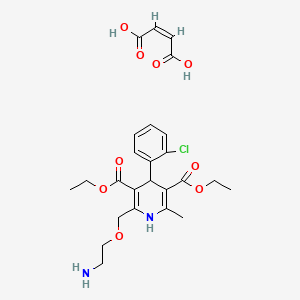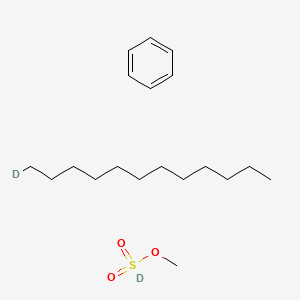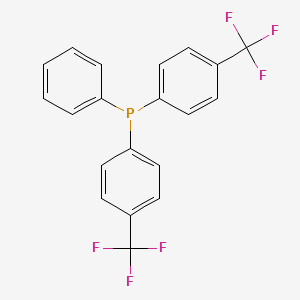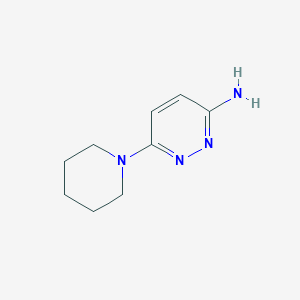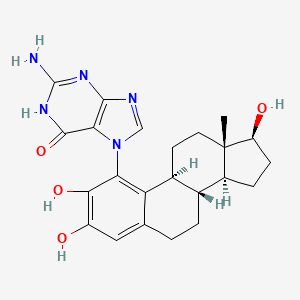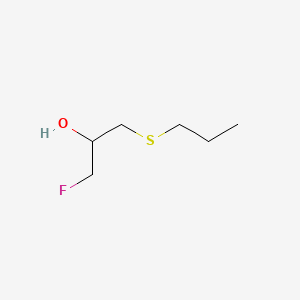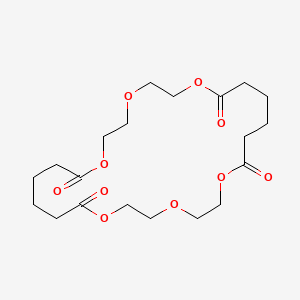
Fluorotripropylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorotripropylstannane is an organotin compound with the molecular formula C9H21FSn It is characterized by the presence of a tin (Sn) atom bonded to three propyl groups and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorotripropylstannane can be synthesized through several methods. One common approach involves the reaction of tripropyltin chloride with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorotripropylstannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-tin bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium halides or alcohols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions may yield tripropyltin halides, while oxidation reactions can produce higher oxidation state tin compounds.
Applications De Recherche Scientifique
Fluorotripropylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as polymers and coatings.
Biology and Medicine: While less common, it may be investigated for its biological activity and potential use in medicinal chemistry.
Industry: It is utilized in the production of specialized chemicals and materials, benefiting from its reactivity and versatility.
Mécanisme D'action
The mechanism of action of fluorotripropylstannane involves its ability to form strong bonds with other atoms, particularly carbon. This reactivity is due to the presence of the tin atom, which can engage in various bonding interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in organic synthesis, it may act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Fluorotripropylstannane can be compared to other organotin compounds, such as:
Tripropyltin Chloride: Similar in structure but with a chlorine atom instead of fluorine.
Tributyltin Fluoride: Contains butyl groups instead of propyl groups.
Trimethyltin Fluoride: Contains methyl groups instead of propyl groups.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its analogs
Propriétés
Numéro CAS |
682-32-6 |
|---|---|
Formule moléculaire |
C9H21FSn |
Poids moléculaire |
266.97 g/mol |
Nom IUPAC |
fluoro(tripropyl)stannane |
InChI |
InChI=1S/3C3H7.FH.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
CWUPWQLKYNCKBJ-UHFFFAOYSA-M |
SMILES canonique |
CCC[Sn](CCC)(CCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


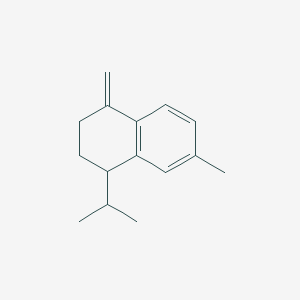
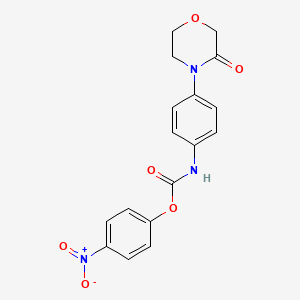
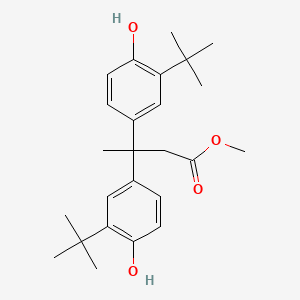
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
